Nevanimibe

Übersicht

Beschreibung

Nevanimibe ist ein niedermolekulares Medikament, das wegen seiner potenziellen therapeutischen Wirkungen bei verschiedenen Nebennieren-bedingten Erkrankungen untersucht wurde. Es ist bekannt, dass es das Enzym Sterol-O-Acyltransferase 1 hemmt, das eine entscheidende Rolle im Cholesterinstoffwechsel spielt. This compound hat sich vielversprechend gezeigt, um die Nebennieren-Steroidogenese zu reduzieren und die Apoptose in Nebennierenrindenzellen zu induzieren .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, ausgehend von handelsüblichen Ausgangsmaterialien. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz, Kosteneffektivität und Umweltaspekte optimiert. Moderne Techniken wie kontinuierliche Flusschemie und automatisierte Synthese können zur Steigerung der Produktion eingesetzt werden .

Wissenschaftliche Forschungsanwendungen

Chemie: Nevanimibe wird als Modellverbindung verwendet, um die Hemmung von Enzymen und den Cholesterinstoffwechsel zu untersuchen.

Biologie: Es wird verwendet, um die Rolle der Sterol-O-Acyltransferase 1 in zellulären Prozessen und Krankheitsmechanismen zu untersuchen.

Medizin: this compound wurde als therapeutisches Mittel für Erkrankungen wie kongenitale Nebennierenhyperplasie und Nebennierenrindenkarzinom untersucht. .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es das Enzym Sterol-O-Acyltransferase 1 hemmt. Dieses Enzym ist für die Veresterung von Cholesterin verantwortlich, ein wichtiger Schritt im Cholesterinstoffwechsel. Durch die Hemmung dieses Enzyms reduziert this compound die Synthese von Nebennierensteroiden und induziert die Apoptose in Nebennierenrindenzellen. Zu den beteiligten molekularen Zielen und Wegen gehören die Reduktion der Cholesterinesterbildung und die Aktivierung von Apoptosewegen .

Wirkmechanismus

Target of Action

Nevanimibe primarily targets the enzyme sterol O-acyltransferase 1 (SOAT1) , also known as acyl-coenzyme A:cholesterol acyltransferase (ACAT1) . This enzyme is crucial for the esterification of cholesterol, a necessary step for the synthesis of steroid hormones in the adrenal cortex .

Mode of Action

This compound acts as an inhibitor of SOAT1/ACAT1 . The drug binds to the enzyme, preventing it from transferring a long-chain fatty acid to cholesterol to form cholesteryl esters . This inhibition disrupts the formation of cytosolic lipid droplets, a process that is essential for cholesterol homeostasis .

Biochemical Pathways

The inhibition of SOAT1/ACAT1 by this compound affects all three adrenocortical steroid pathways, namely the mineralocorticoid, glucocorticoid, and androgen pathways . At higher concentrations, the increase in free cholesterol caused by ACAT1 inhibition results in dysregulation of calcium stores in the endoplasmic reticulum .

Pharmacokinetics

A phase 2 study demonstrated that the area under the concentration-time curve for this compound from time 0 to 4 hours (auc 0-4) increased appropriately with each dose level increase from dose level 1 (125 mg bid) to dose level 5 (1000 mg bid) .

Result of Action

This compound’s action results in a decrease in 17-hydroxyprogesterone (17-OHP) levels within 2 weeks of treatment . This decrease was observed in a phase 2 study, where two subjects met the primary endpoint, and five others experienced 17-OHP decreases ranging from 27% to 72% during this compound treatment .

Action Environment

The action of this compound is influenced by the environment within the adrenal cortex, where the targeted enzyme SOAT1/ACAT1 is located . The drug’s efficacy may also be affected by the presence of other substances in the body, such as adrenocorticotropic hormone (ACTH), which this compound might reduce androgen excess independent of . .

Biochemische Analyse

Biochemical Properties

Nevanimibe plays a significant role in biochemical reactions by interacting with the enzyme ACAT1 . ACAT1 transfers a long-chain fatty acid to cholesterol to form cholesteryl esters that coalesce into cytosolic lipid droplets . This compound inhibits this process, thereby affecting the concentration of cholesterol in the endoplasmic reticulum .

Cellular Effects

This compound has been shown to induce apoptosis in cells . It has also been found to have potential for treating adrenocortical cancer . In a study involving patients with uncontrolled classic congenital adrenal hyperplasia, this compound decreased 17-hydroxyprogesterone (17-OHP) levels within 2 weeks of treatment .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to ACAT1 . It blocks access of substrates to the catalytic Histidine residue, which is essential for catalytic activity . This interaction inhibits the process of cholesterol esterification .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to decrease 17-OHP levels within 2 weeks of treatment .

Metabolic Pathways

This compound is involved in the cholesterol metabolism pathway . By inhibiting ACAT1, it affects the conversion of cholesterol to cholesteryl esters . This can have effects on metabolic flux and metabolite levels.

Subcellular Localization

The subcellular localization of this compound is not explicitly documented in the available literature. As an ACAT1 inhibitor, it is likely to be localized in the endoplasmic reticulum where ACAT1 is found .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of nevanimibe involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Nevanimibe unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen in this compound zu modifizieren.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können in Substitutionsreaktionen verwendet werden, abhängig von der gewünschten Modifikation.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind modifizierte Derivate von this compound mit veränderten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten und Eigenschaften haben können .

Vergleich Mit ähnlichen Verbindungen

Nevanimibe ist einzigartig in seiner spezifischen Hemmung der Sterol-O-Acyltransferase 1. Ähnliche Verbindungen umfassen:

Pyripyropen A: Ein weiterer Hemmstoff der Sterol-O-Acyltransferase 1, jedoch mit unterschiedlichen strukturellen Merkmalen und Bindungsmechanismen.

Avasimibe: Ein Hemmstoff der Acyl-Coenzym A:Cholesterin-Acyltransferase, mit breiteren Auswirkungen auf den Cholesterinstoffwechsel.

F12511: Eine Verbindung mit ähnlichen hemmenden Wirkungen auf die Sterol-O-Acyltransferase 1, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften

This compound zeichnet sich durch seine spezifische Zielsetzung der Nebennieren-Steroidogenese und seine potenziellen therapeutischen Anwendungen bei Nebennieren-bedingten Erkrankungen aus .

Biologische Aktivität

Nevanimibe, also known as ATR-101, is a novel compound that functions primarily as an inhibitor of the enzyme acyl-CoA:cholesterol acyltransferase 1 (ACAT1). This compound has garnered attention due to its potential therapeutic applications, particularly in treating conditions such as congenital adrenal hyperplasia (CAH) and adrenocortical carcinoma (ACC). This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical findings, and potential implications for treatment.

This compound inhibits ACAT1, which plays a crucial role in cholesterol esterification. By blocking this enzyme, this compound decreases the synthesis of cholesteryl esters, thereby reducing the substrate available for steroid hormone production in the adrenal cortex. This inhibition leads to a decrease in adrenal steroidogenesis across multiple pathways, including glucocorticoids and androgens. The structural interactions between this compound and ACAT1 have been elucidated through cryo-electron microscopy studies, revealing that this compound binds within the catalytic cavity of ACAT1, sterically hindering substrate access to the active site .

Phase 2 Studies in Congenital Adrenal Hyperplasia

Recent clinical studies have investigated the efficacy of this compound in patients with classic CAH. A Phase 2 multicenter study demonstrated that this compound significantly reduced levels of 17-hydroxyprogesterone (17-OHP), a key biomarker for androgen excess, within two weeks of treatment. The study involved ten adults who were administered varying doses of this compound (125 mg to 1000 mg) twice daily. Results indicated that two subjects met the primary endpoint of achieving 17-OHP levels below twice the upper limit of normal (ULN), while five others experienced reductions ranging from 27% to 72% .

Table 1: Summary of Phase 2 Study Results for this compound in CAH

| Dose Level (mg) | Number of Subjects | % Change in 17-OHP | Responders |

|---|---|---|---|

| 125 | 10 | - | - |

| 250 | - | - | - |

| 500 | - | - | - |

| 750 | - | - | - |

| 1000 | - | - | - |

Note: Specific percentage changes and responder rates are derived from individual patient data reported in studies.

Phase 1 Study in Adrenocortical Carcinoma

In a separate Phase 1 study involving patients with metastatic ACC, this compound was evaluated for its safety and pharmacokinetics. Patients received escalating doses ranging from 1.6 mg/kg/day to 158.5 mg/kg/day. Although no complete or partial responses were observed, approximately 27% of patients exhibited stable disease after two months of treatment. The most common adverse effects were gastrointestinal disorders, underscoring the need for careful monitoring during treatment .

Case Studies

Case Study: Efficacy in CAH Management

One notable case involved a patient with classic CAH who had previously struggled with high glucocorticoid doses to manage elevated androgen levels. After initiating treatment with this compound at a dose of 500 mg twice daily, the patient experienced a marked decrease in serum 17-OHP levels within two weeks, allowing for a subsequent reduction in glucocorticoid therapy without compromising androgen control.

Case Study: Adverse Effects Monitoring

In another instance involving ACC patients treated with this compound, careful observation revealed that while gastrointestinal side effects were prevalent, they were manageable and did not lead to significant discontinuation rates. This highlights the importance of patient education regarding potential side effects and their management strategies.

Eigenschaften

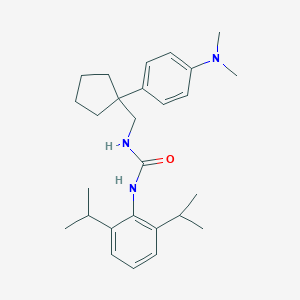

IUPAC Name |

1-[[1-[4-(dimethylamino)phenyl]cyclopentyl]methyl]-3-[2,6-di(propan-2-yl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39N3O/c1-19(2)23-10-9-11-24(20(3)4)25(23)29-26(31)28-18-27(16-7-8-17-27)21-12-14-22(15-13-21)30(5)6/h9-15,19-20H,7-8,16-18H2,1-6H3,(H2,28,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKNCEXEVUFFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CC=C(C=C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10928286 | |

| Record name | N'-({1-[4-(Dimethylamino)phenyl]cyclopentyl}methyl)-N-[2,6-di(propan-2-yl)phenyl]carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133825-80-6 | |

| Record name | Nevanimibe [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133825806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nevanimibe | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16254 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N'-({1-[4-(Dimethylamino)phenyl]cyclopentyl}methyl)-N-[2,6-di(propan-2-yl)phenyl]carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEVANIMIBE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VK9OS8R205 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.